molecular formula C7H3Cl2F3O B052536 1,3-Dichloro-2-(trifluoromethoxy)benzene CAS No. 97608-49-6

1,3-Dichloro-2-(trifluoromethoxy)benzene

Cat. No.: B052536
CAS No.: 97608-49-6
M. Wt: 231 g/mol
InChI Key: RIVHTVHBEUJLSP-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl2F3O. It is an aromatic compound characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-dichlorobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dichloro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a mechanism involving the formation of a Meisenheimer complex. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and trifluoromethoxy groups on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

1,3-dichloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVHTVHBEUJLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539732
Record name 1,3-Dichloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97608-49-6
Record name 1,3-Dichloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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